molecular formula C7H16ClNO2 B6218958 [3-(dimethylamino)oxolan-3-yl]methanol hydrochloride CAS No. 2751611-31-9

[3-(dimethylamino)oxolan-3-yl]methanol hydrochloride

Cat. No. B6218958
CAS RN: 2751611-31-9
M. Wt: 181.7
InChI Key:
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Description

3-(Dimethylamino)oxolan-3-yl]methanol hydrochloride (DMOH) is an organic compound that has been studied extensively due to its wide range of applications in scientific research. It has been used in various fields such as biochemistry, physiology, and pharmacology, and can be synthesized in the laboratory using a variety of methods. This article will discuss the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for research.

Scientific Research Applications

[3-(dimethylamino)oxolan-3-yl]methanol hydrochloride has been used in a variety of scientific research applications. It has been used as a model compound for studying the effects of metal ions on the structure and properties of organic compounds. It has also been used as a model compound for studying the effects of hydrogen bonding on the structure and properties of organic compounds. Additionally, it has been used to study the effects of solvents on the structure and properties of organic compounds.

Mechanism of Action

[3-(dimethylamino)oxolan-3-yl]methanol hydrochloride has been found to interact with metal ions and hydrogen atoms in order to form coordination complexes. These complexes are formed due to the presence of electron-rich nitrogen atoms in the compound. The formation of these complexes can affect the structure and properties of the compound, which can then be used to study the effects of metal ions and hydrogen bonding on the structure and properties of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of [3-(dimethylamino)oxolan-3-yl]methanol hydrochloride have not been extensively studied. However, it has been found to have anti-inflammatory and antioxidant properties in vitro. Additionally, it has been found to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

The advantages of using [3-(dimethylamino)oxolan-3-yl]methanol hydrochloride in lab experiments include its low cost and ease of synthesis. Additionally, it can be used to study a variety of biological and chemical processes. The main limitation of using [3-(dimethylamino)oxolan-3-yl]methanol hydrochloride in lab experiments is its lack of toxicity, which can limit its use in certain experiments.

Future Directions

The potential future directions for research on [3-(dimethylamino)oxolan-3-yl]methanol hydrochloride include further studies on its biochemical and physiological effects, such as its effects on cell growth and gene expression. Additionally, more research could be done on its potential applications in drug discovery and development. Other potential directions for research include studying its effects on other biological processes, such as enzyme activity and protein folding. Finally, further studies could be done on its structure-activity relationships, which could lead to the development of new compounds with improved biological activity.

Synthesis Methods

[3-(dimethylamino)oxolan-3-yl]methanol hydrochloride can be synthesized in the laboratory using several different methods. One method involves reacting dimethylamine with oxalyl chloride, followed by hydrolysis with aqueous hydrochloric acid. This method yields [3-(dimethylamino)oxolan-3-yl]methanol hydrochloride in a purity of up to 99%. Alternatively, [3-(dimethylamino)oxolan-3-yl]methanol hydrochloride can be synthesized from dimethylamine and oxalic acid using aqueous sodium hydroxide. This method yields [3-(dimethylamino)oxolan-3-yl]methanol hydrochloride in a purity of up to 97%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '[3-(dimethylamino)oxolan-3-yl]methanol hydrochloride' involves the reaction of 3-(dimethylamino)oxirane with methanol in the presence of hydrochloric acid.", "Starting Materials": [ "3-(dimethylamino)oxirane", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Add 3-(dimethylamino)oxirane to a round-bottom flask", "Add methanol to the flask", "Add hydrochloric acid to the flask", "Heat the mixture to reflux for several hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with cold methanol", "Dry the product under vacuum", "Obtain '[3-(dimethylamino)oxolan-3-yl]methanol hydrochloride'" ] }

CAS RN

2751611-31-9

Molecular Formula

C7H16ClNO2

Molecular Weight

181.7

Purity

95

Origin of Product

United States

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